molecular formula C13H18N2O5S2 B2442120 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448075-61-3

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2442120
CAS No.: 1448075-61-3
M. Wt: 346.42
InChI Key: DMPKHCODEJMCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C13H18N2O5S2 and its molecular weight is 346.42. The purity is usually 95%.
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Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 295.34 g/mol

Antimicrobial Properties

Research has indicated that compounds containing the oxazole moiety exhibit notable antimicrobial activity. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli. The presence of sulfonamide groups in the structure may enhance these effects by interfering with bacterial folic acid synthesis, a critical metabolic pathway.

CompoundTarget PathogenMIC (µg/mL)Reference
Oxazole Derivative 1M. tuberculosis0.045
Oxazole Derivative 2E. coli100

Anticancer Activity

Studies have also explored the anticancer potential of oxazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds similar to this compound have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range.

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa5Apoptosis
A54910Cell Cycle Arrest

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.
  • Cell Membrane Disruption : Oxazole derivatives can integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

  • Study on Antitubercular Activity :
    • A recent study synthesized several oxazole derivatives and evaluated their activity against M. tuberculosis strains. The most potent compound exhibited an MIC of 0.045 µg/mL, indicating high efficacy against resistant strains .
  • Anticancer Evaluation :
    • Research conducted on various cancer cell lines revealed that certain oxazole derivatives led to significant reductions in cell viability, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analyses .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-13(17,8-21-3)7-14-22(18,19)9-4-5-11-10(6-9)15(2)12(16)20-11/h4-6,14,17H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPKHCODEJMCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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